molecular formula C10H8N4 B2837986 1-benzyl-1H-1,2,3-triazole-4-carbonitrile CAS No. 202003-07-4

1-benzyl-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B2837986
CAS No.: 202003-07-4
M. Wt: 184.202
InChI Key: LTZMLSUPKREZNQ-UHFFFAOYSA-N
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Description

1-Benzyl-1H-1,2,3-triazole-4-carbonitrile is a versatile compound with the molecular formula C10H8N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by a triazole ring substituted with a benzyl group and a nitrile group, making it a valuable scaffold for chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through various methods. One common approach involves the cycloaddition reaction between benzyl azide and ethyl cyanoacetate, followed by cyclization to form the triazole ring. The reaction typically requires a copper catalyst and proceeds under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-1H-1,2,3-triazole-4-carbonitrile is unique due to the presence of both the benzyl and nitrile groups, which enhance its reactivity and make it a valuable intermediate for synthesizing a wide range of derivatives. Its ability to undergo diverse chemical reactions and its broad spectrum of applications in various fields highlight its significance in scientific research .

Properties

IUPAC Name

1-benzyltriazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h1-5,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZMLSUPKREZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of benzyl azide (1.33 g) and 2-chloroacrylonitrile (1.75 g) in water (5 ml) is stirred at about 80° C. for 22 hours, then excess 2-chloroacrylonitrile is distilled off in vacuo. The mixture is cooled to room temperature and the precipitated product is isolated by filtration and washed with water. After drying, the product is obtained in a yield of 1.66 g=90% of theory m.p. 78-79° C. (recrystallization from toluene/hexane).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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